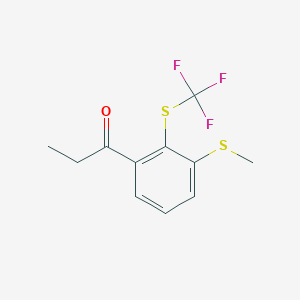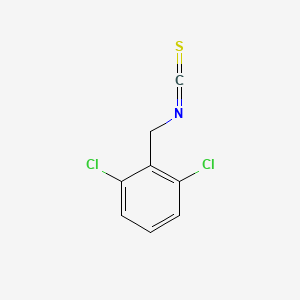![molecular formula C15H26N2O4 B14061063 1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B14061063.png)
1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-N-[(4’-Boc)Piperidino]Proline, also known as (2S)-1-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-pyrrolidinecarboxylic acid, is a chemical compound with the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol . This compound is characterized by the presence of a piperidine ring and a proline moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-N-[(4’-Boc)Piperidino]Proline typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected piperidine with proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for L-N-[(4’-Boc)Piperidino]Proline may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and development .
化学反应分析
Types of Reactions
L-N-[(4’-Boc)Piperidino]Proline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Trifluoroacetic acid (TFA) or palladium on carbon (Pd/C).
Nucleophiles: Ammonia (NH3) or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the free amine .
科学研究应用
L-N-[(4’-Boc)Piperidino]Proline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
作用机制
The mechanism of action of L-N-[(4’-Boc)Piperidino]Proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Some compounds similar to L-N-[(4’-Boc)Piperidino]Proline include:
N-Boc-piperidine: A compound with a similar Boc-protected piperidine structure.
L-Proline: The parent amino acid from which L-N-[(4’-Boc)Piperidino]Proline is derived.
N-Boc-proline: A Boc-protected proline derivative.
Uniqueness
L-N-[(4’-Boc)Piperidino]Proline is unique due to its combined piperidine and proline moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in pharmaceutical research .
属性
分子式 |
C15H26N2O4 |
|---|---|
分子量 |
298.38 g/mol |
IUPAC 名称 |
1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)11-6-9-16(10-7-11)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) |
InChI 键 |
QPHMUHFEABFTFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)N2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


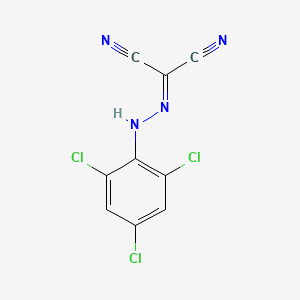
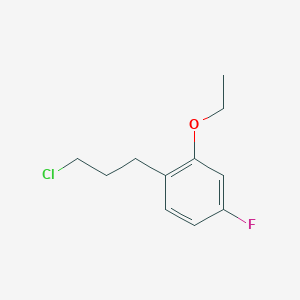
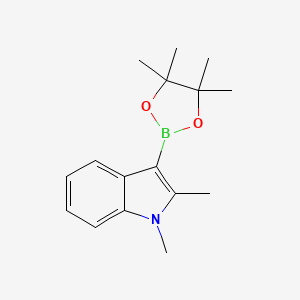
![2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B14061017.png)
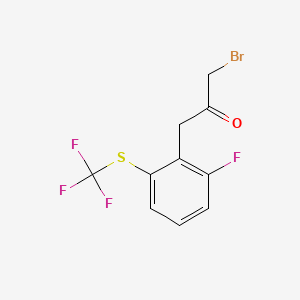
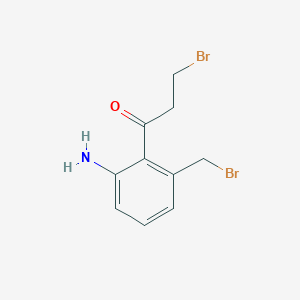
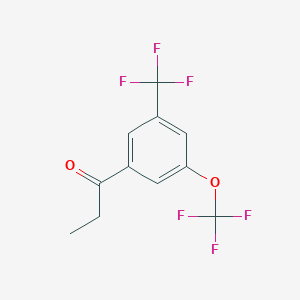
![N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B14061050.png)
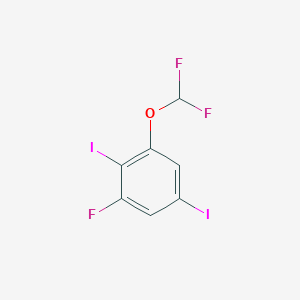
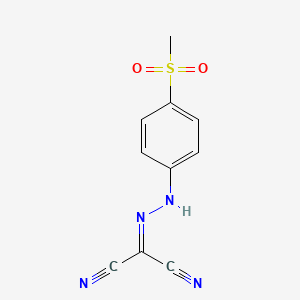
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B14061060.png)
